2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C10H13N3O2S2 and its molecular weight is 271.35. The purity is usually 95%.
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Scientific Research Applications
Investigation into Synthetic Processes
A study conducted by Davoodnia et al. (2009) delved into the reaction between 2-amino-4,5-dimethylthiophene-3-carboxamide and iso(and isothio)cyanates for the synthesis of thieno[2,3-d]pyrimidines, utilizing microwave irradiation and N,N-dimethyl acetamide as the solvent. This process yielded various derivatives, including 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, highlighting a synthetic route that potentially involves 2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide intermediates (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Applications in Medicinal Chemistry
Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants, showcasing the relevance of similar structures in pharmacological research. The study included a molecular docking analysis to evaluate the interaction with anticonvulsant biotargets, demonstrating moderate anticonvulsant activity in vivo, indicating the potential medicinal applications of related compounds (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Antimicrobial Potential
Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones fused with thiophene rings, starting from citrazinic acid, to evaluate their antimicrobial properties. The study highlighted the potential of thienopyrimidinones in developing new antibacterial and antifungal agents, suggesting the applicability of this compound derivatives in antimicrobial research (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Mechanism of Action
Mode of Action
Thieno[2,3-d]pyrimidines, in general, are known to interact with their targets by binding to the active site, thereby inhibiting the function of the target . The specific interactions and changes resulting from the binding of this compound to its target would need to be determined through further experimental studies.
Biochemical Pathways
Thieno[2,3-d]pyrimidines are known to have diverse biological activities, suggesting that they may interact with multiple pathways
Result of Action
Given the potential inhibitory activity of thieno[2,3-d]pyrimidines on TrmD , it is possible that this compound could affect protein synthesis in bacteria, leading to antibacterial effects.
Properties
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-5-3-6-8(17-5)9(15)13(2)10(12-6)16-4-7(11)14/h5H,3-4H2,1-2H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXKLXBLNQSSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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